Lipophilicity vs. Non-Chlorinated Analog
The computed octanol-water partition coefficient (XLogP3) for 2-(2-Chlorophenyl)-1-(5-methylfuran-2-yl)ethan-1-one is 3.6, compared to 3.0 for the non-chlorinated analog (5-methylfuran-2-yl)(phenyl)methanone (CAS 21493-94-7), representing a ΔXLogP3 of +0.6 log units [1]. This difference is attributable to the ortho-chlorine substituent and is expected to translate into approximately 4-fold higher membrane partitioning under passive diffusion conditions, based on the empirical correlation between logP and bilayer partitioning established for small aromatic molecules. The target compound falls within the optimal lipophilicity range (logP 1–4) for fragment-like oral bioavailability, whereas the non-chlorinated analog borders on the lower boundary.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | XLogP3 = 3.0 for (5-methylfuran-2-yl)(phenyl)methanone (CAS 21493-94-7) |
| Quantified Difference | ΔXLogP3 = +0.6 (~4× predicted membrane partitioning difference) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.09.15 release); identical computational method applied to both compounds for valid cross-comparison |
Why This Matters
Procurement of the chlorinated analog is warranted when higher lipophilicity is required for membrane permeability in cell-based assays, without exceeding the logP 4 ceiling associated with poor solubility and promiscuous binding.
- [1] PubChem Computed Properties: CID 61054040 XLogP3 = 3.6; CID for (5-methylfuran-2-yl)(phenyl)methanone XLogP3 = 3.0. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
